Furan-2-yl Versus Thiophen-2-yl Acrylamide: Differential Hydrogen-Bond Acceptor Capacity and Predicted Solubility Advantage
In the absence of head-to-head biological data for CAS 2035000-83-8, differentiation from the closest thiophen-2-yl analog (CAS not available in public domain; bench-level structure) can be grounded in the physicochemical divergence between furan and thiophene heterocycles. The furan oxygen provides a hydrogen-bond acceptor (HBA) capable of engaging ordered water networks or polar protein residues, whereas thiophene sulfur is a poor HBA. This is predicted to increase aqueous solubility and reduce logP by approximately 0.5–1.0 log units for the furan-2-yl derivative relative to the thiophen-2-yl comparator, based on fragment-based ΔlogP contributions of furan vs. thiophene in matched molecular pair analyses [1]. The furan-2-yl substitution also lowers the electron-withdrawing character at the acrylamide β-carbon compared to thiophen-2-yl, potentially moderating thiol reactivity and reducing non-specific protein adduction, a parameter critical for covalent probe selectivity [1].
| Evidence Dimension | Predicted physicochemical differentiation: hydrogen-bond acceptor capacity and lipophilicity |
|---|---|
| Target Compound Data | Furan-2-yl acrylamide: HBA count = 1 (furan O); calculated logP ≈ 3.5–4.0 (estimated from fragment contributions). |
| Comparator Or Baseline | Thiophen-2-yl acrylamide analog: HBA count = 0 (thiophene S is non-HBA); calculated logP ≈ 4.0–4.5. |
| Quantified Difference | Estimated ΔlogP = 0.5–1.0 units lower for furan-2-yl; qualitative HBA advantage. |
| Conditions | In silico fragment-based prediction; no experimental logP or solubility data available for the target compound. Matched molecular pair derived from published benzothiophene series [1]. |
Why This Matters
For procurement decisions where aqueous solubility or reduced lipophilicity-driven promiscuity is prioritized, the furan-2-yl variant is predicted to offer a measurable advantage over the thiophen-2-yl analog, though direct experimental confirmation is absent.
- [1] Moloney, G. P.; Angus, J. A.; Robertson, A. D.; Stoermer, M. J.; Robinson, M.; Lay, L.; Wright, C. E.; McRae, K.; Christopoulos, A. Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor. Aust. J. Chem. 2008, 61 (7), 484–499. (Class-level SAR: furan vs. thiophene heteroaryl effects on CB1 potency in benzothiophene series.) View Source
